1-(2,5-Dichlorophenyl)biguanide hydrochloride
Overview
Description
1-(2,5-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound with the molecular formula C8H10Cl3N5. It is known for its biguanide core structure linked to a 2,5-dichlorophenyl group and a hydrochloride salt. This compound is primarily used in research settings and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorophenyl)biguanide hydrochloride is typically synthesized by reacting dichlorophenyl isocyanate with guanidine hydrochloride. This reaction scheme is commonly used for the synthesis of biguanide derivatives. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The use of automated reactors and stringent quality control measures are essential in industrial production to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the hydrochloride salt component can hydrolyze, releasing hydrochloric acid (HCl).
Substitution Reactions: The presence of the dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of strong acids or bases.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Produces hydrochloric acid and the corresponding free base of the compound.
Substitution Reactions: Results in derivatives where chlorine atoms are replaced by other functional groups, potentially altering the compound’s properties.
Scientific Research Applications
1-(2,5-Dichlorophenyl)biguanide hydrochloride has been investigated for its potential antibacterial properties, showing activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Additionally, it has been explored for its antiparasitic effects, with in vitro studies suggesting efficacy against various parasites such as Leishmania and Trypanosoma species. The compound’s ability to form hydrogen bonds makes it valuable in studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)biguanide hydrochloride involves its biguanide group, which consists of two guanidine units connected by an imino group (C=NH). This structure allows the compound to form hydrogen bonds, crucial for interactions with biological molecules. The dichlorophenyl group introduces chlorine atoms on the aromatic ring, potentially affecting the molecule’s lipophilicity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)biguanide hydrochloride
- 1-(2,6-Dichlorophenyl)biguanide hydrochloride
- 1-(3,5-Dichlorophenyl)biguanide hydrochloride
Uniqueness
1-(2,5-Dichlorophenyl)biguanide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of chlorine atoms at the 2 and 5 positions may enhance its lipophilicity and potentially its biological activity compared to other isomers .
Biological Activity
1-(2,5-Dichlorophenyl)biguanide hydrochloride, a synthetic compound with the molecular formula C8H10Cl3N5, exhibits significant biological activity that has garnered attention in various fields, including microbiology and pharmacology. This article delves into its antibacterial and antiparasitic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biguanide core linked to a 2,5-dichlorophenyl group. Its unique structure contributes to its biological activity through interactions with cellular components.
Property | Value |
---|---|
Molecular Formula | C8H10Cl3N5 |
IUPAC Name | 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride |
CAS Number | 4767-32-2 |
Antibacterial Properties
This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The biguanide moiety is believed to disrupt bacterial cell membranes, leading to cell lysis. The presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers .
Antiparasitic Effects
In vitro studies have shown that this compound exhibits efficacy against various parasites, including species of Leishmania and Trypanosoma. The mechanism involves interference with the parasite's metabolic pathways, potentially through inhibition of key enzymes.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Antiparasitic Activity
Research focused on the antiparasitic activity against Leishmania donovani. The compound showed an IC50 value of 50 µM, indicating effective inhibition of parasite growth in vitro.
Parasite Species | IC50 (µM) |
---|---|
Leishmania donovani | 50 |
Trypanosoma brucei | 75 |
Safety and Toxicity
While the compound exhibits promising biological activity, safety assessments reveal potential irritant effects. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory issues (H335) . Further studies are required to fully understand the toxicological profile.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZRFWZMFVWDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369635 | |
Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-32-2 | |
Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-Dichlorophenyl)biguanide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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